molecular formula C9H9NO4 B195265 5-Ethylpyridine-2,3-dicarboxylic acid CAS No. 102268-15-5

5-Ethylpyridine-2,3-dicarboxylic acid

Cat. No. B195265
M. Wt: 195.17 g/mol
InChI Key: MTAVBTGOXNGCJR-UHFFFAOYSA-N
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Patent
US04973695

Procedure details

Toluene 50 ml, 5-ethyl-2,3-diethoxycarbonylpyridine 10.3 g (0.041 mol), and water 29 ml were mixed in a 200 ml four neck distillation flask with a reflux condenser, and 48% aqueous sodium hydroxide solution 21.9 g was added thereto under vigorous stirring in nitrogen atmosphere and refluxed for 3.5 hours. The reaction mixture was allowed to cool to room temperature and stand still to separate into water layer and toluene layer. The water layer was acidified at 45° to 55° C. with 28.3 g of 50% sulfuric acid, and slowly cooled to 20° C. The resultant white crystals were filtered and washed with 10 ml of cold water. Dried under reduced pressure at 50° to 60° C., 5.9 g of 5-ethylpyridine-2,3-dicarboxylic acid was obtained. The melting point of the obtained crystals was 154° to 156° C. (decomposed). The 5-ethylpyridine-2,3-dicarboxylic acid obtained was recrystallized from a mixed solvent of acetone and n-hexane and gave a melting point of 156.5° C. to 157.5° C. (decomposed).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH2:8]([C:10]1[CH:11]=[C:12]([C:21]([O:23]CC)=[O:22])[C:13]([C:16]([O:18]CC)=[O:17])=[N:14][CH:15]=1)[CH3:9].[OH-].[Na+]>O>[CH2:8]([C:10]1[CH:11]=[C:12]([C:21]([OH:23])=[O:22])[C:13]([C:16]([OH:18])=[O:17])=[N:14][CH:15]=1)[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10.3 g
Type
reactant
Smiles
C(C)C=1C=C(C(=NC1)C(=O)OCC)C(=O)OCC
Name
four
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
29 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
21.9 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under vigorous stirring in nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
to separate into water layer and toluene layer
CUSTOM
Type
CUSTOM
Details
was acidified at 45° to 55° C. with 28.3 g of 50% sulfuric acid
TEMPERATURE
Type
TEMPERATURE
Details
slowly cooled to 20° C
FILTRATION
Type
FILTRATION
Details
The resultant white crystals were filtered
WASH
Type
WASH
Details
washed with 10 ml of cold water
CUSTOM
Type
CUSTOM
Details
Dried under reduced pressure at 50° to 60° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.